chemical structure and properties of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine
chemical structure and properties of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine
A Versatile "Masked" Tyrosine Scaffold for Medicinal Chemistry[1]
Executive Summary
This technical guide profiles 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine , a specialized chemical intermediate used primarily in the synthesis of pharmaceutical agents targeting adrenergic receptors and tyrosine kinases. Structurally, it represents a Tetrahydropyranyl (THP)-protected form of 4-(1-aminoethyl)phenol .[1]
The molecule serves a critical function in organic synthesis: it allows the manipulation of the primary amine or the benzylic carbon without interference from the phenolic hydroxyl group. The THP ether acts as a robust protecting group stable to basic and nucleophilic conditions, yet easily removable under mild acidic conditions. This guide details its chemical identity, synthesis protocols, physicochemical properties, and handling requirements.
Chemical Identity & Structure
| Property | Details |
| IUPAC Name | 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine |
| Common Synonyms | 1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanamine; O-THP-protected 4-(1-aminoethyl)phenol |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Core Scaffold | |
| Functional Groups | Primary Amine (Nucleophile), THP Ether (Acetal/Protecting Group) |
| Chirality | Contains one chiral center at the benzylic carbon (C1 of the ethyl chain).[1][2][3] Note: The THP group introduces a second chiral center, creating diastereomers. |
Structural Analysis
The molecule consists of a lipophilic tetrahydropyran (THP) ring attached via an ether linkage to the para-position of a phenyl ring. The para-substituent is an ethyl-1-amine moiety.[1]
-
The Amine: A primary benzylic amine. It is the primary site for derivatization (e.g., amide coupling, reductive alkylation).
-
The THP Ether: An acetal linkage. It masks the phenol, preventing oxidation to quinones or competitive nucleophilic attacks during synthesis.
Synthesis & Manufacturing Protocols
The synthesis of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine is typically a two-step process starting from commercially available 4'-hydroxyacetophenone .[1]
Step 1: Phenol Protection (THP Ether Formation)
Objective: Mask the phenolic hydroxyl group to prevent interference in the subsequent reduction step.
-
Reagents: 4'-Hydroxyacetophenone, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS) (Catalyst).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: Room temperature, 4–12 hours.
Mechanism: Acid-catalyzed addition of the phenol to the enol ether double bond of DHP. Intermediate Produced: 1-[4-(oxan-2-yloxy)phenyl]ethanone (CAS: 16162-69-9).[1]
Step 2: Reductive Amination
Objective: Convert the ketone carbonyl to a primary amine.
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Solvent: Methanol (MeOH).
-
Conditions:
-
Stir ketone with excess
to form the imine (in situ). -
Add reducing agent (
). -
Stir at RT for 12–24 hours.
-
-
Purification: Acid-base extraction is risky due to THP sensitivity. Use column chromatography (Silica, DCM/MeOH/NH3).
Workflow Diagram (DOT)
Caption: Two-step synthesis pathway from 4'-hydroxyacetophenone via THP protection and reductive amination.
Physicochemical Properties
| Property | Value / Description | Relevance |
| Physical State | Viscous oil or low-melting solid | Typical for THP-protected amines.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | High organic solubility facilitates coupling reactions. |
| pKa (Amine) | ~9.5 (Predicted) | Basic. Will form salts with acids (care required with strong acids). |
| LogP | ~2.5 (Predicted) | Moderately lipophilic due to the THP ring. |
| Stability | Acid Sensitive | The THP group hydrolyzes at pH < 4. |
Applications in Drug Discovery
This molecule acts as a synthon (synthetic building block) for drugs that require a tyramine-like pharmacophore but need to survive harsh synthetic steps.
1. Adrenergic Receptor Agonists
Many
-
Usage: The amine is coupled with an epoxide or alkyl halide to build the secondary amine tail.
-
Advantage: The THP group ensures that alkylation occurs only at the nitrogen, not the oxygen.
2. Tyrosine Kinase Inhibitors (TKIs)
The 4-hydroxyphenyl moiety mimics the side chain of Tyrosine.
-
Usage: Used to synthesize peptidomimetics where the phenol must be protected during peptide coupling.
-
Deprotection: The final step involves treating the molecule with dilute HCl or TFA to reveal the active phenol, which can then interact with the kinase active site.
Handling, Stability & Deprotection
Critical Control Point: Acid Sensitivity
The defining feature of this molecule is the acetal linkage (O-C-O) in the THP group.
-
Stable Conditions: Basic (pH > 8), Neutral, Nucleophilic reagents, Hydride reductions (
). -
Unstable Conditions: Aqueous acids (HCl,
), Lewis acids ( , ).
Deprotection Protocol
To remove the THP group and release the free phenol:
-
Reagent: 1M HCl in Methanol or p-Toluenesulfonic acid (pTsOH) in Ethanol.
-
Conditions: Stir at Room Temperature for 1–2 hours.
-
Workup: Neutralize with
immediately to prevent ammonium salt formation if the free amine is desired.
Stability Diagram (DOT)
Caption: Stability profile showing the lability of the THP ether in acidic environments versus stability in basic conditions.
References
-
Preparation of 1-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-ethanone (Precursor)
-
General Procedure for THP Protection of Phenols
-
Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis". Wiley-Interscience.[1]
- Context: Standard protocol for phenol protection using DHP/PPTS.
-
- Reductive Amination Methodologies Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Context: Standard protocol for converting acetophenones to ethylamines.
-
Commercially Available Precursor (Ketone) [7]
Sources
- 1. 22038-86-4|(R)-1-(4-Methoxyphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine | 177842-45-4 [sigmaaldrich.com]
- 4. Pyran, 4-phenyltetrahydro- | C11H14O | CID 140726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl ether | C10H18O3 | CID 263182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one | C11H14O2 | CID 41122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 16162-69-9|1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone|BLD Pharm [bldpharm.com]
